Molecular Weight and Formula Differentiation: Methylene Spacer vs. Direct Carbamate Linkage at the 7a Position
The target compound incorporates a methylene (-CH₂-) spacer between the octahydropyrano[3,4-c]pyrrole core and the Boc-carbamate nitrogen, yielding C₁₃H₂₄N₂O₃ (MW 256.34 g/mol) . The closest direct-carbamate analog, tert-butyl N-[(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate (CAS 1037368-47-0), lacks this spacer and has C₁₂H₂₂N₂O₃ (MW 242.31 g/mol) . The difference of one methylene unit (14.03 Da) is not merely compositional: the spacer extends the amine by approximately 1.5 Å, altering both the conformational degrees of freedom at the point of Boc attachment and the steric accessibility of the deprotected primary amine for downstream coupling reactions. This is particularly relevant when the amine serves as a nucleophile in amide bond formation, reductive amination, or urea synthesis, where the trajectory of nucleophilic attack is modulated by the linker length.
| Evidence Dimension | Molecular weight and elemental composition as a proxy for linker length and steric accessibility of the protected amine |
|---|---|
| Target Compound Data | C₁₃H₂₄N₂O₃; MW = 256.34 g/mol; Contains -CH₂- spacer between core and Boc-carbamate |
| Comparator Or Baseline | tert-butyl N-[(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate (CAS 1037368-47-0): C₁₂H₂₂N₂O₃; MW = 242.31 g/mol; Direct Boc-carbamate attachment without spacer |
| Quantified Difference | ΔMW = +14.03 Da (one methylene unit); Estimated ~1.5 Å extension of amine position relative to core; Conformational degrees of freedom increased by one rotatable C-N bond |
| Conditions | Structural comparison based on molecular formula, MW, and IUPAC nomenclature from vendor datasheets |
Why This Matters
A one-methylene spacer difference alters both the steric and electronic environment of the deprotected amine, directly impacting coupling yields in amide bond formation and the geometry of the final conjugate—a critical consideration when selecting building blocks for parallel library synthesis or structure-activity relationship (SAR) campaigns.
